

An In-depth Technical Guide to the Anticholinergic Properties of Fenpiverinium

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Compound of Interest

Compound Name: Fenpiverinium

Cat. No.: B1207433

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Abstract

Fenpiverinium is a quaternary ammonium compound recognized for its anticholinergic and antispasmodic activities.[1] This technical guide provides a comprehensive overview of the core anticholinergic properties of **fenpiverinium**, intended for an audience of researchers, scientists, and drug development professionals. While specific quantitative binding affinities and functional potencies for **fenpiverinium** are not widely available in public-domain literature, this guide outlines the established experimental protocols to determine these values.[2] It details the mechanism of action, the relevant signaling pathways, and provides standardized methodologies for in-vitro characterization.

Introduction to Fenpiverinium

Fenpiverinium is an antispasmodic agent that exerts its effects by acting as an anticholinergic.[3] It is structurally a quaternary ammonium compound, a feature that influences its absorption and distribution characteristics.[1] Clinically, it is often used in combination with other drugs, such as the muscolotropic antispasmodic pitofenone and a non-steroidal anti-inflammatory drug (NSAID) like metamizole or nimesulide, for the management of pain associated with smooth muscle spasms in the gastrointestinal, biliary, and urinary tracts.[1][4]

Mechanism of Action

The primary mechanism of action for **fenpiverinium**'s anticholinergic effects is the competitive antagonism of acetylcholine at muscarinic receptors.[5][6] By blocking the binding of the endogenous neurotransmitter acetylcholine, **fenpiverinium** prevents the initiation of the signaling cascades that lead to smooth muscle contraction.[1][5] While its complete receptor subtype selectivity profile is not extensively documented, it is suggested to act primarily on M3 muscarinic receptors located on smooth muscle cells.[5][6]

As a quaternary ammonium compound, **fenpiverinium**'s positive charge generally limits its ability to cross the blood-brain barrier, suggesting its effects are predominantly peripheral.

Muscarinic Receptor Signaling Pathways

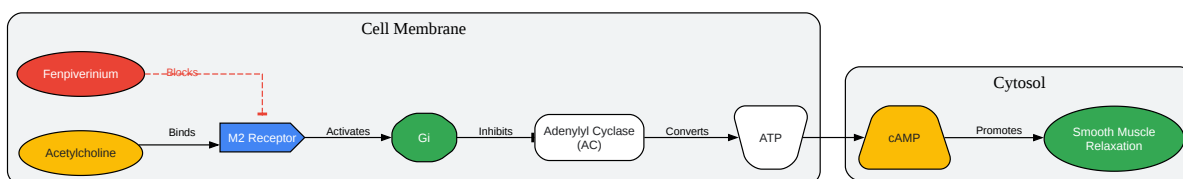
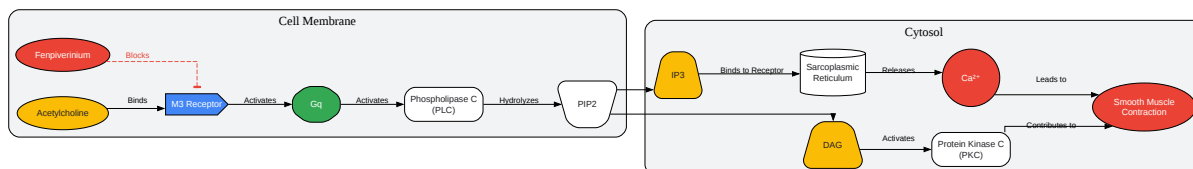
The anticholinergic activity of **fenpiverinium** is centered on its interaction with muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs). The five subtypes (M1-M5) are coupled to different G-proteins and initiate distinct intracellular signaling cascades. The most relevant pathways for **fenpiverinium**'s action on smooth muscle are the M3 and M2 receptor pathways.

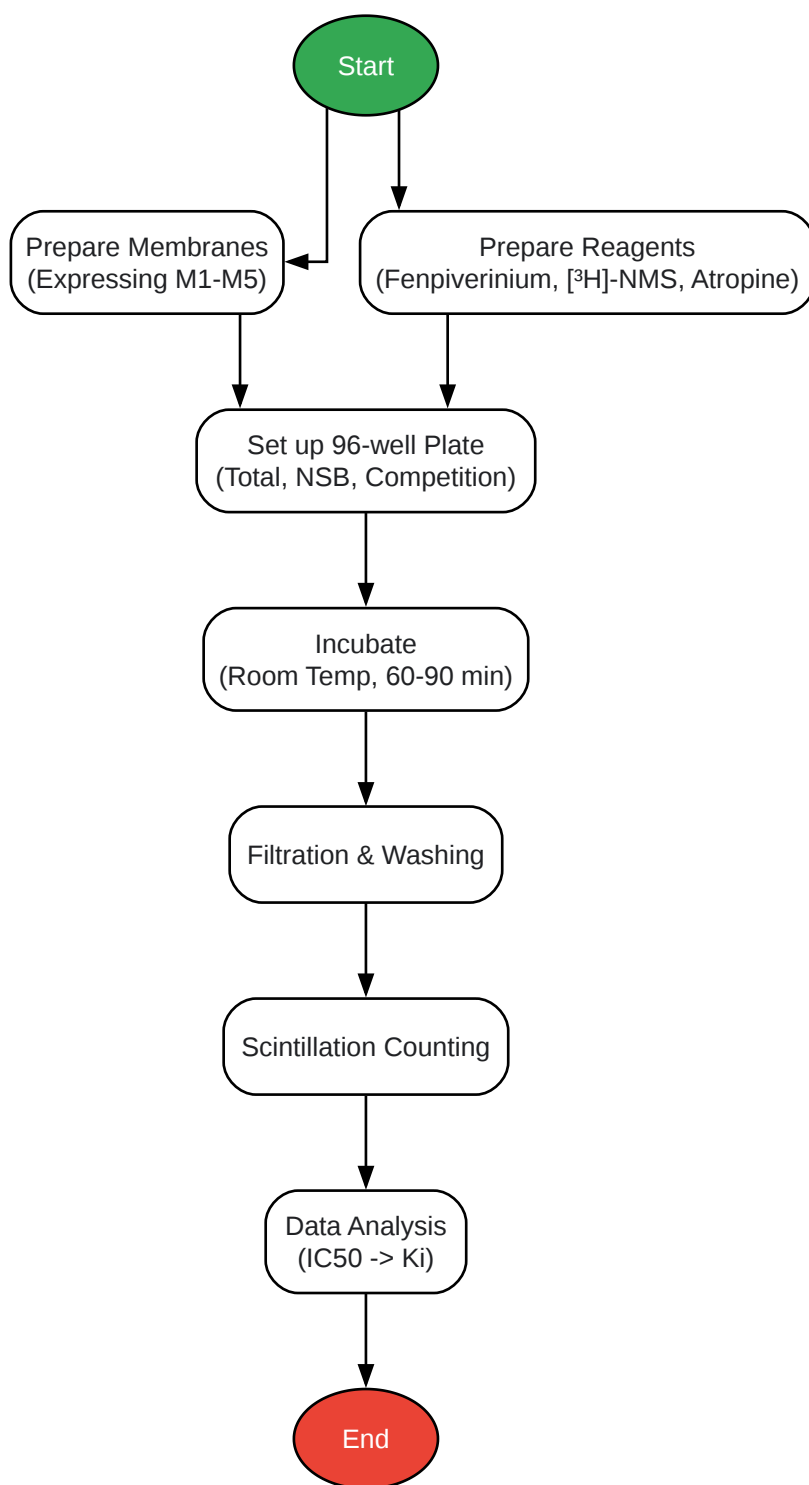
M3 Receptor Signaling (Gq-coupled)

The M3 subtype is the primary muscarinic receptor responsible for smooth muscle contraction in various organs. It is coupled to the Gq/11 family of G-proteins.

- **Activation:** Acetylcholine binding to the M3 receptor activates the Gq protein.
- **Second Messenger Production:** The activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
- **Calcium Mobilization:** IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.
- **Muscle Contraction:** The increase in intracellular Ca²⁺ leads to the activation of calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling and smooth muscle contraction. DAG also contributes to this process by activating Protein Kinase C (PKC).

Fenpiverinium, by competitively blocking the M3 receptor, inhibits this entire cascade, leading to smooth muscle relaxation.





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